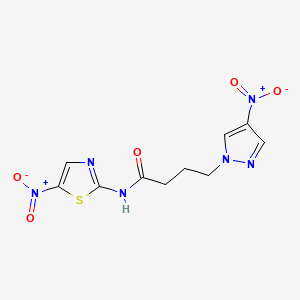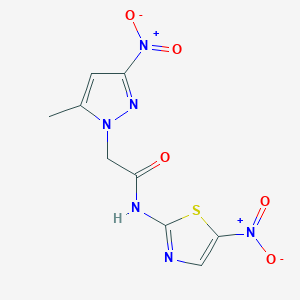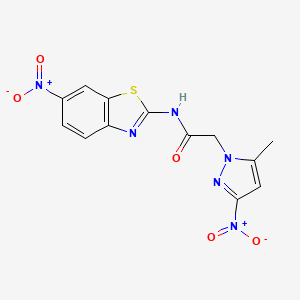![molecular formula C20H19Cl2F3N2O2 B4316304 3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B4316304.png)
3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Descripción general
Descripción
3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with dichloro, methoxy, piperidinyl, and trifluoromethyl groups, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dichloro-2-methoxy-N-[2-piperidin-1-ylphenyl]benzamide
- 3,5-dichloro-2-methoxy-N-[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]benzamide
Uniqueness
The presence of the trifluoromethyl group in 3,5-DICHLORO-2-METHOXY-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature can improve its binding affinity and selectivity for specific targets, contributing to its potential as a valuable research tool and therapeutic agent .
Propiedades
IUPAC Name |
3,5-dichloro-2-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N2O2/c1-29-18-14(10-13(21)11-15(18)22)19(28)26-16-9-12(20(23,24)25)5-6-17(16)27-7-3-2-4-8-27/h5-6,9-11H,2-4,7-8H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHGFDYSQVSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B4316248.png)
![5-chloro-4'-(3,4-dimethoxyphenyl)-3''-(2-furylmethyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4316258.png)
![4'-(3,4-dimethoxyphenyl)-5-fluoro-3''-(2-furylmethyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4316259.png)
![5-bromo-3''-(2-furylmethyl)-1'-methyl-4'-(3-nitrophenyl)-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4316262.png)
![3-(2-furyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4316263.png)
![3-(1,3-benzodioxol-5-yl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4316276.png)

![3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4316294.png)
![N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B4316295.png)
![1-ETHYL-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4316300.png)
![1-(4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4316315.png)
